3-Chloro-5-(trifluoromethyl)anisole

Übersicht

Beschreibung

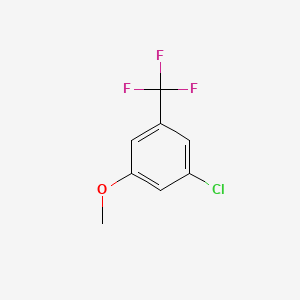

3-Chloro-5-(trifluoromethyl)anisole: is an organic compound with the molecular formula C8H6ClF3O and a molecular weight of 210.58 g/mol . It is also known by its IUPAC name, 1-chloro-3-methoxy-5-(trifluoromethyl)benzene . This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a methoxy group attached to a benzene ring. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.

Wirkmechanismus

Target of Action

It is known that the compound is a derivative of anisole, which is known to undergo electrophilic aromatic substitution . Therefore, it can be inferred that the primary targets of 3-Chloro-5-(trifluoromethyl)anisole might be similar to those of anisole.

Mode of Action

The mode of action of this compound involves interaction with its targets through electrophilic aromatic substitution . This process involves the replacement of a hydrogen atom in the aromatic ring with an electrophile, resulting in the formation of a new carbon-electrophile bond .

Biochemical Pathways

Anisole is known to undergo reactions such as bromination, which results in the formation of bromoanisole . This suggests that this compound might also participate in similar reactions, affecting the corresponding biochemical pathways.

Result of Action

For instance, anisole undergoes electrophilic aromatic substitution, resulting in the formation of bromoanisole . This suggests that this compound might also undergo similar reactions, leading to the formation of new compounds.

Action Environment

It is known that the reactivity of anisole derivatives can be influenced by factors such as temperature and the presence of catalysts . Therefore, it can be inferred that similar environmental factors might also influence the action of this compound.

Biochemische Analyse

Biochemical Properties

3-Chloro-5-(trifluoromethyl)anisole plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, potentially leading to modifications in their structure and function .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by affecting transcription factors such as NF-κB and AP-1, leading to changes in the expression of genes involved in inflammation and cell proliferation . Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. For instance, the binding of this compound to cytochrome P450 enzymes can result in the inhibition of their activity, thereby affecting the metabolism of other substrates . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and modulating their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of the compound is a critical factor, as it can undergo degradation under certain conditions, leading to the formation of degradation products that may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect specific biochemical pathways. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound exhibits a dose-dependent increase in toxicity, highlighting the importance of careful dosage regulation in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The interaction of this compound with metabolic enzymes can also affect the levels of other metabolites, thereby influencing overall metabolic flux.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its lipophilicity and interaction with transport proteins. The compound can diffuse across cell membranes and accumulate in lipid-rich compartments . Additionally, specific transporters, such as ATP-binding cassette (ABC) transporters, may facilitate the efflux of this compound from cells, affecting its intracellular concentration and distribution.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its biological activity. The compound has been found to localize in the endoplasmic reticulum (ER), where it can interact with ER-associated enzymes and proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific subcellular compartments. The interaction of this compound with ER-associated proteins can influence various cellular processes, including protein folding and degradation.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(trifluoromethyl)anisole typically involves the following steps:

Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The acyl group is introduced at the meta position relative to the chloro group.

Reduction: The acyl group is then reduced to an alkane using a reducing agent such as zinc amalgam (Zn(Hg)) in hydrochloric acid (HCl).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in achieving efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Chloro-5-(trifluoromethyl)anisole undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions such as nitration, sulfonation, and halogenation due to the presence of electron-donating and electron-withdrawing groups on the benzene ring.

Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.

Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the trifluoromethyl group can undergo reduction under specific conditions.

Common Reagents and Conditions:

Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Reduction: Zinc amalgam (Zn(Hg)) in hydrochloric acid (HCl).

Halogenation: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (AlCl3).

Major Products:

Nitration: 3-Chloro-5-(trifluoromethyl)-2-nitroanisole.

Reduction: this compound with reduced functional groups.

Halogenation: 3-Chloro-5-(trifluoromethyl)-2,4-dihaloanisole.

Wissenschaftliche Forschungsanwendungen

3-Chloro-5-(trifluoromethyl)anisole has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.

Biology: It serves as a precursor in the synthesis of biologically active molecules and is used in the study of enzyme inhibition and receptor binding.

Medicine: The compound is used in the development of new drugs and therapeutic agents due to its unique chemical properties.

Industry: It is employed in the production of polymers, resins, and other industrial materials.

Vergleich Mit ähnlichen Verbindungen

- 3-Chloro-5-(trifluoromethyl)phenol

- 3-Chloro-5-(trifluoromethyl)benzoic acid

- 3-Chloro-5-(trifluoromethyl)benzaldehyde

Comparison: 3-Chloro-5-(trifluoromethyl)anisole is unique due to the presence of the methoxy group, which imparts different chemical reactivity and physical properties compared to its analogs. The methoxy group increases the electron density on the benzene ring, making it more reactive towards electrophilic aromatic substitution reactions. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .

Biologische Aktivität

3-Chloro-5-(trifluoromethyl)anisole (C₈H₆ClF₃O) is an organic compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and relevant research findings.

- Molecular Formula : C₈H₆ClF₃O

- Molecular Weight : 208.57 g/mol

- Structure : Contains a chloro group and a trifluoromethyl group attached to an anisole backbone, which significantly influences its reactivity and biological activity.

This compound has been shown to interact with various biological targets, particularly cytochrome P450 enzymes. These enzymes are crucial for the metabolism of xenobiotics and endogenous compounds. The compound's interactions can lead to the formation of reactive intermediates, potentially modifying biomolecules' structure and function.

Table 1: Interaction with Cytochrome P450 Enzymes

| Enzyme | Effect of this compound |

|---|---|

| CYP1A2 | Inhibition of activity |

| CYP2D6 | Modulation of substrate metabolism |

| CYP3A4 | Potential formation of toxic metabolites |

Cellular Effects

The compound influences several cellular processes, notably through its modulation of signaling pathways. It has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which plays a significant role in cell proliferation and inflammation. By interacting with transcription factors such as NF-κB and AP-1, this compound can alter gene expression related to these pathways .

Table 2: Gene Expression Modulation

| Pathway | Effect on Gene Expression |

|---|---|

| MAPK | Upregulation of inflammatory cytokines |

| NF-κB | Increased expression of anti-apoptotic genes |

| AP-1 | Enhanced cell proliferation |

Molecular Mechanism

The primary mechanism through which this compound exerts its biological activity involves binding to specific sites on enzymes, leading to either inhibition or activation. For instance, its binding to cytochrome P450 enzymes can inhibit their activity, thereby impacting the metabolism of various substrates.

Mechanistic Pathway Overview

- Binding : The compound binds to cytochrome P450.

- Inhibition : This binding inhibits the enzyme's catalytic activity.

- Metabolic Impact : Results in altered metabolism of drugs and other xenobiotics.

Temporal and Dosage Effects

The biological effects of this compound can vary significantly over time and dosage levels in laboratory settings. At lower doses, it may exhibit minimal toxicity while primarily affecting specific biochemical pathways. Conversely, higher doses have been associated with hepatotoxicity and nephrotoxicity .

Table 3: Dosage Effects in Animal Models

| Dosage (mg/kg) | Observed Effects |

|---|---|

| Low (1-10) | Minimal toxicity |

| Moderate (10-50) | Altered liver enzyme activity |

| High (>50) | Hepatotoxicity; nephrotoxicity observed |

Case Studies and Research Findings

Research has highlighted the potential applications of this compound in drug development and therapeutic agents due to its unique chemical properties. For instance:

Eigenschaften

IUPAC Name |

1-chloro-3-methoxy-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O/c1-13-7-3-5(8(10,11)12)2-6(9)4-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZLMBMVNHVUJML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397286 | |

| Record name | 3-Chloro-5-(trifluoromethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886497-07-0 | |

| Record name | 3-Chloro-5-(trifluoromethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.